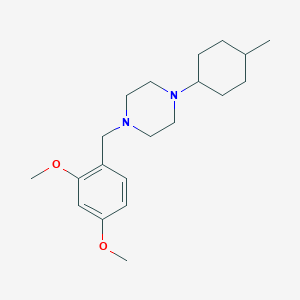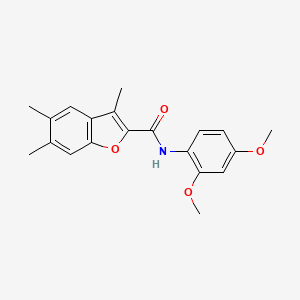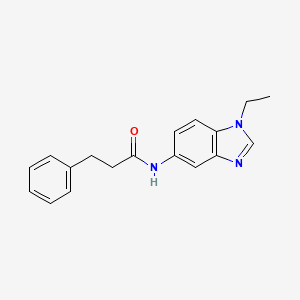
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine, also known as DMCP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic effects. DMCP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and glutamate. 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been found to bind to the sigma-1 receptor and inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for neuronal survival and function. 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has also been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
実験室実験の利点と制限
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective compound for research. However, 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has some limitations as well. It has poor solubility in water, which may limit its applicability in certain experiments. 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine also has a short half-life, which may require frequent dosing in in vivo studies.
将来の方向性
There are several potential future directions for research on 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine. One area of interest is its potential application in the treatment of neurological disorders such as epilepsy, depression, and anxiety. Further studies are needed to elucidate the exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine and to determine its efficacy and safety in clinical trials. Other potential future directions include investigating the effects of 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine on other neurotransmitter systems and exploring its potential as a neuroprotective agent in neurodegenerative diseases.
合成法
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine can be synthesized through a multistep process involving the reaction of 2,4-dimethoxybenzaldehyde with 4-methylcyclohexylamine to form the intermediate 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperidine. This intermediate can then be converted to 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine through the reaction with hydrochloric acid and sodium nitrite.
科学的研究の応用
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been studied extensively for its potential therapeutic effects. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have potential applications in the treatment of depression, anxiety, and other neurological disorders.
特性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16-4-7-18(8-5-16)22-12-10-21(11-13-22)15-17-6-9-19(23-2)14-20(17)24-3/h6,9,14,16,18H,4-5,7-8,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDBXEOWSXAOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)
![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)

![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5799863.png)
![N-cycloheptyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5799865.png)

![2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5799875.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-morpholinecarboxamide](/img/structure/B5799885.png)

![6-chloro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5799906.png)
![2,3-dihydroxypropanal [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5799910.png)